molecular formula C16H14N2O2S B3004667 (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 324064-20-2

(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No.: B3004667
CAS No.: 324064-20-2
M. Wt: 298.36
InChI Key: XSVDVICOKJCXSF-NVMNQCDNSA-N
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Description

(Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile typically involves a condensation reaction between 2,4-dihydroxybenzaldehyde and 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or a base like sodium hydroxide, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the benzylidene moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of the Schiff base can lead to the formation of the corresponding amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon-nitrogen double bond. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted Schiff bases or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties.

Biology

In biological research, this compound is investigated for its potential as an antioxidant and antimicrobial agent. Its ability to scavenge free radicals and inhibit microbial growth makes it a candidate for developing new therapeutic agents.

Medicine

Medically, the compound is explored for its anti-inflammatory and anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation by modulating specific biochemical pathways.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its unique structural features contribute to the desirable properties of these materials, such as stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, its antioxidant activity is attributed to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((2,4-dihydroxybenzylidene)amino)benzo[b]thiophene-3-carbonitrile
  • (E)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Uniqueness

Compared to similar compounds, (Z)-2-((2,4-dihydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is unique due to its specific geometric configuration (Z-isomer) and the presence of both hydroxyl and cyano groups

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c17-8-13-12-3-1-2-4-15(12)21-16(13)18-9-10-5-6-11(19)7-14(10)20/h5-7,9,19-20H,1-4H2/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVDVICOKJCXSF-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=C(C=C3)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C\C3=C(C=C(C=C3)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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